molecular formula C18H17NO2 B12288296 3-(1-Methyl-1h-indol-3-yl)-3-phenylpropanoic acid

3-(1-Methyl-1h-indol-3-yl)-3-phenylpropanoic acid

Cat. No.: B12288296
M. Wt: 279.3 g/mol
InChI Key: XVWRQAZBQVTVJA-UHFFFAOYSA-N
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Description

(3R)-()-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole can then be functionalized to introduce the methyl and phenylpropionic acid groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize readily available starting materials and efficient catalytic methods to minimize costs and environmental impact. The use of microwave irradiation and one-pot synthesis techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-()-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole, indoline, and various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

(3R)-()-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-()-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling. Additionally, the compound can inhibit specific enzymes, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness

(3R)-()-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid is unique due to its specific chiral configuration and the presence of both the indole and phenylpropionic acid moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-methylindol-3-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWRQAZBQVTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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